molecular formula C8H4BrNO2 B1231351 4-Bromoisatin CAS No. 20780-72-7

4-Bromoisatin

Cat. No.: B1231351
CAS No.: 20780-72-7
M. Wt: 226.03 g/mol
InChI Key: ITRAKBJPMLKWIW-UHFFFAOYSA-N
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Description

4-Bromoisatin, also known as 4-bromo-1H-indole-2,3-dione, is a brominated derivative of isatin. Isatin itself is a versatile molecule with significant applications in synthetic organic chemistry and pharmacology.

Mechanism of Action

Safety and Hazards

4-Bromoisatin may cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Bromoisatin has shown potential in treating Neglected Tropical Diseases (NTDs) not only as a parent core, but also by attenuating the activities of various pharmacophores . This research will facilitate the development of these molluscan natural products as novel complementary medicines for colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisatin can be synthesized through several methods. One common approach involves the bromination of isatin using reagents such as N-bromosuccinimide (NBS), N-bromocaprolactam, or N-bromosaccharin. These reactions typically occur in an acetic acid medium and require heating . Another method involves the oxidation of indigo with pyridinium bromochromate (PBC) in acetic acid, which yields this compound in high purity .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Bromoisatin can be compared with other halogenated isatin derivatives, such as:

Uniqueness: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .

Properties

IUPAC Name

4-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRAKBJPMLKWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403730
Record name 4-bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-72-7
Record name 4-bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisatin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Bromoisatin interact with biological targets?

A1: Research indicates that this compound, along with other isatin derivatives, can interact with the enzyme N5-CAIR synthetase. This enzyme plays a crucial role in de novo purine biosynthesis in microorganisms. [] Specifically, this compound depletes the substrate (AIR - 5-aminoimidazole ribonucleotide) required by N5-CAIR synthetase, thereby inhibiting the enzyme's activity. This interaction highlights this compound's potential as a starting point for developing novel antimicrobial agents. []

Q2: Can you describe a specific application of this compound in chemical synthesis?

A2: this compound is an unintended byproduct formed during the synthesis of 6-bromoisatin. [] This is important because 6-bromoisatin serves as a crucial intermediate in producing halofuginone, a compound known for its anticoccidial properties. [] This highlights the relevance of this compound in understanding the synthetic pathways and potential impurities related to halofuginone production.

Q3: Are there analytical methods available to differentiate between this compound and its isomers?

A3: Yes, researchers have successfully developed a method using second derivative UV spectrophotometry to simultaneously determine the concentrations of this compound and 6-Bromoisatin. [] This method provides a quantitative way to assess the purity of 6-Bromoisatin synthesis and monitor the presence of the this compound isomer. []

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